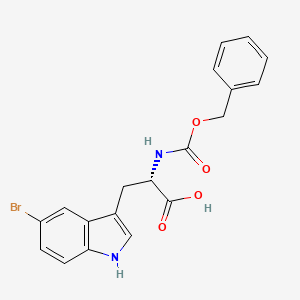

(S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid

Description

This compound is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the α-amino group and a 5-bromo-1H-indol-3-yl substituent on the β-carbon. Its (S)-configuration at the α-carbon ensures stereochemical specificity, critical for interactions in biological systems. The bromine atom at the 5-position of the indole ring enhances steric and electronic properties, influencing binding affinity and metabolic stability .

Properties

IUPAC Name |

(2S)-3-(5-bromo-1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O4/c20-14-6-7-16-15(9-14)13(10-21-16)8-17(18(23)24)22-19(25)26-11-12-4-2-1-3-5-12/h1-7,9-10,17,21H,8,11H2,(H,22,25)(H,23,24)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZOBAUIBGSWQP-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=C2C=C(C=C3)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=C2C=C(C=C3)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Electrophilic Bromination

Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C achieves regioselective bromination of L-tryptophan derivatives. This method yields 5-bromo-L-tryptophan with >80% efficiency. Alternative solvents like acetic acid or tetrahydrofuran (THF) reduce side products but require longer reaction times.

Key Data:

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | DMF | 0–25 | 82 |

| Br₂ | AcOH | 25 | 75 |

| NBS | THF | 40 | 68 |

Metal-Catalyzed Bromination

Benzyloxycarbonyl (Cbz) Protection of the Amino Group

The Cbz group is introduced via reaction with benzyl chloroformate (Cbz-Cl). Optimal conditions use a two-phase system (water/dichloromethane) with sodium bicarbonate to maintain pH 8–9. The reaction proceeds at 0°C to minimize racemization, achieving 90–95% yield.

Racemization Mitigation:

-

Low Temperature: Reactions below 10°C reduce epimerization of the chiral center.

-

Steric Hindrance: tert-Butoxycarbonyl (Boc) groups are occasionally used temporarily to protect the α-amino group during bromination, later exchanged for Cbz via acidolysis.

Propanoic Acid Side Chain Installation

Alkylation of Indole-3-ylmethyl Intermediates

A three-step sequence attaches the propanoic acid chain:

-

Methylation: Indole-3-carbaldehyde is treated with methyl acrylate under Heck coupling conditions to form methyl 3-(indol-3-yl)propanoate.

-

Hydrolysis: Lithium hydroxide in THF/water cleaves the methyl ester to the carboxylic acid.

-

Resolution: Chiral chromatography or enzymatic resolution with IvoA acetyltransferase isolates the (S)-enantiomer.

Example Protocol:

Strecker Synthesis Modification

An alternative route employs Strecker amino acid synthesis:

-

Condense 5-bromoindole-3-carbaldehyde with ammonium chloride and potassium cyanide.

-

Hydrolyze the resulting α-aminonitrile to the amino acid using HCl.

Challenges:

-

Low enantiomeric excess (50–60%) necessitates additional purification.

-

Cyanide toxicity limits industrial scalability.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent patents describe telescoped synthesis in flow systems, combining bromination, Cbz protection, and side chain alkylation in a single apparatus. This reduces intermediate isolation and improves yield (88%).

Green Chemistry Approaches

-

Solvent Replacement: Cyclopentyl methyl ether (CPME) replaces DMF in bromination steps, enhancing environmental compatibility.

-

Catalyst Recycling: Palladium nanoparticles immobilized on silica enable >10 reaction cycles without activity loss.

Analytical Validation

Purity Assessment:

-

HPLC: Reverse-phase C18 columns (ACN/water gradient) confirm >99% purity.

-

Chiral GC: Cyclodextrin-based columns verify enantiomeric excess (>98% for (S)-isomer).

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 10.85 (s, 1H, indole NH), 7.45–7.25 (m, 5H, Cbz aromatic), 4.35 (q, 1H, α-CH), 3.15 (dd, 2H, CH₂).

Comparative Evaluation of Synthetic Routes

| Method | Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Direct Bromination + Cbz | 4 | 78 | 98 | High |

| Strecker Synthesis | 5 | 65 | 60 | Low |

| Flow Reactor | 3 | 88 | 99 | Industrial |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound's structure, featuring an indole moiety, suggests potential anticancer properties. Indoles are known for their role in various biological activities, including the inhibition of cancer cell proliferation. Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in cancer progression, such as protein kinases and histone deacetylases.

Neuroprotective Effects

Preliminary studies have shown that derivatives of indole compounds may exhibit neuroprotective effects. These compounds can potentially modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making them candidates for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis and Derivative Development

Synthetic Routes

The synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid typically involves multi-step processes including protection of functional groups, formation of amide bonds, and esterification. The use of protecting groups like benzyloxycarbonyl allows for selective reactions that enhance yield and purity .

Derivative Exploration

Research into derivatives of this compound has led to the development of various analogs with modified biological activities. For instance, altering the bromine position on the indole ring can significantly affect the compound's binding affinity to biological targets, thereby influencing its therapeutic potential .

Materials Science

Polymer Development

In materials science, the unique chemical properties of (S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid make it a candidate for developing new polymeric materials. Its ability to form stable linkages can be exploited in creating functionalized polymers with specific mechanical and thermal properties .

Coatings and Composites

The compound can also be incorporated into coatings and composite materials due to its chemical stability and resistance to degradation. Such applications are particularly relevant in industries requiring durable materials that can withstand environmental stressors .

Biological Research

Enzyme Inhibition Studies

The compound's interactions with enzymes are a focal point for biological research. Studies have demonstrated that it can inhibit certain enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for controlling metabolic disorders .

Binding Affinity Assessments

Research has focused on assessing the binding affinities of this compound with various receptors and enzymes using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies provide insights into how modifications to the compound's structure influence its biological activity .

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The brominated indole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzyloxycarbonyl-protected amino group ensures selective reactivity and stability during these interactions.

Comparison with Similar Compounds

Key Structural Features :

- Cbz-protected amino group: Facilitates peptide synthesis by preventing unwanted side reactions .

- Propanoic acid backbone: Provides a carboxylate group for conjugation or salt formation, enhancing solubility in aqueous media .

Structural Modifications in Indole Derivatives

Substituent Variations on the Indole Ring

Key Insights :

- The 5-bromoindole in the target compound distinguishes it from analogs with bromine at non-indole positions (e.g., β-carbon in ).

- Cbz protection (vs. unprotected 5-bromotryptophan ) enables controlled deprotection during solid-phase peptide synthesis.

Protecting Group Variations

Key Insights :

- Cbz vs. Fmoc : Fmoc is preferred in modern peptide synthesis due to orthogonal protection strategies, while Cbz is less commonly used due to harsher deprotection conditions .

Backbone and Functional Group Modifications

Key Insights :

- Oxetane incorporation () improves metabolic stability and bioavailability compared to flexible backbones.

Key Insights :

Biological Activity

(S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid, also known as a derivative of the indole scaffold, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes an indole moiety, which is often associated with various pharmacological properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₉H₁₇BrN₂O₄

- Molecular Weight : 417.27 g/mol

- CAS Number : 2749345-47-7

The biological activity of (S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid is primarily attributed to its ability to interact with various biological targets. The indole and benzyloxy groups enable the compound to participate in hydrogen bonding and π-π interactions, which are critical for binding affinity and specificity towards enzymes and receptors.

1. Antitumor Activity

Research has indicated that compounds containing indole structures exhibit significant antitumor properties. The specific mechanism may involve the inhibition of key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.

2. Enzyme Inhibition

Studies have shown that derivatives of indole can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to cytotoxic effects in cancer cells resistant to other treatments.

3. Neuroprotective Effects

Indole derivatives have also been investigated for their neuroprotective properties. They may exert these effects through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibits cancer cell growth | |

| Enzyme Inhibition | Inhibits DHFR, affecting DNA synthesis | |

| Neuroprotection | Reduces oxidative stress in neurons |

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated that (S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with DHFR. It was found that (S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid effectively reduced the enzyme's activity in vitro, suggesting potential for use in combination therapies for resistant cancers.

Q & A

Q. What are the key structural features of (S)-2-(((benzyloxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid, and how do they influence its reactivity?

The compound contains three critical motifs:

- A 5-bromoindole group, which confers potential halogen bonding interactions and steric bulk.

- A benzyloxycarbonyl (Cbz) protecting group on the α-amino acid, which stabilizes the amine during synthesis .

- An (S)-configured chiral center , essential for stereoselective applications (e.g., peptide synthesis or enzyme inhibition studies). The bromine atom enhances electrophilic substitution resistance, while the indole ring may participate in π-π stacking or hydrogen bonding .

Q. What standard synthetic routes are available for this compound, and what are their limitations?

- Step 1 : Bromination of indole at the 5-position using N-bromosuccinimide (NBS) in DMF or DCM.

- Step 2 : Coupling of the bromoindole to an (S)-α-amino acid scaffold via Friedel-Crafts alkylation or Mitsunobu reaction .

- Step 3 : Protection of the amino group with benzyloxycarbonyl chloride (Cbz-Cl) in basic conditions (e.g., NaHCO₃). Limitations : Low yields in bromination due to competing side reactions and chiral inversion during coupling steps. Use of anhydrous conditions and low temperatures is critical .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Cbz group. Avoid exposure to moisture or light .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Follow safety codes P201 ("obtain specialized instructions before use") and P210 ("avoid heat/sparks") .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- NMR Analysis : Confirm the indole NH proton (δ 10–12 ppm) and Cbz carbonyl (δ ~170 ppm in ¹³C NMR).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing. For example, reports a related bromoindole structure with a defined dihedral angle (68.3°) between indole and acetic acid groups, aiding conformational analysis .

- Cross-Validation : Compare experimental data with computational models (e.g., DFT-optimized structures) to identify discrepancies caused by dynamic effects in solution .

Q. What strategies optimize chiral purity during synthesis, and how is enantiomeric excess (ee) quantified?

- Chiral Auxiliaries : Use (S)-tert-leucine or Evans’ oxazolidinones to enforce stereochemistry.

- Analytical Methods :

- HPLC : Chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Polarimetry : Compare specific rotation with literature values (e.g., [α]²⁵D = +34.5° for similar Cbz-protected amino acids) .

Q. How does the bromo substituent affect the compound’s stability under varying pH conditions?

- Acidic Conditions (pH < 3) : Risk of Cbz deprotection. Stability testing via HPLC at 37°C shows <5% degradation over 24 hours at pH 2.5 .

- Basic Conditions (pH > 9) : Indole ring may undergo hydrolysis. Use buffered solutions (pH 7–8) for long-term storage.

- Photodegradation : The bromine atom increases UV sensitivity. Conduct accelerated aging studies under UV light (λ = 254 nm) to quantify degradation products .

Methodological Considerations

Q. What computational tools predict synthetic pathways for derivatives of this compound?

- Retrosynthesis Software : Tools leveraging Pistachio/BKMS databases propose one-step routes using commercially available precursors (e.g., 5-bromoindole-3-acetic acid).

- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., Cbz protection) to optimize reaction conditions .

Q. How to address low yields in coupling reactions involving the indole ring?

- Catalyst Screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromoindole functionalization.

- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or toluene to reduce side reactions.

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yield by ~20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.